REACTION_CXSMILES
|
[F:1][C:2]1[C:36]([C:37]([F:40])([F:39])[F:38])=[N:35][CH:34]=[CH:33][C:3]=1[C:4]([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[CH2:15][C:14]([CH2:30][C:31]#[N:32])([N:16]3[CH:20]=[C:19](B4OC(C)(C)C(C)(C)O4)[CH:18]=[N:17]3)[CH2:13]2)[CH2:8][CH2:7]1)=[O:5].Cl[C:42]1[C:43]2[CH:50]=[CH:49][NH:48][C:44]=2[N:45]=[CH:46][N:47]=1.C(=O)(O)[O-].[Na+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[N:45]1[C:44]2[NH:48][CH:49]=[CH:50][C:43]=2[C:42]([C:19]2[CH:18]=[N:17][N:16]([C:14]3([CH2:30][C:31]#[N:32])[CH2:13][N:12]([CH:9]4[CH2:8][CH2:7][N:6]([C:4](=[O:5])[C:3]5[CH:33]=[CH:34][N:35]=[C:36]([C:37]([F:40])([F:38])[F:39])[C:2]=5[F:1])[CH2:11][CH2:10]4)[CH2:15]3)[CH:20]=2)=[N:47][CH:46]=1 |f:2.3,^1:60,62,81,100|
|
Name
|
2-(1-(1-(3-fluoro-2-(trifluoromethyl)-isonicotinoyl)piperidin-4-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
|
Quantity
|
307 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N2CCC(CC2)N2CC(C2)(N2N=CC(=C2)B2OC(C(O2)(C)C)(C)C)CC#N)C=CN=C1C(F)(F)F
|
Name
|
|
Quantity
|
84.8 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12.8 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 85° C. under nitrogen for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 25-mL flask equipped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was de-gassed
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen for 3 times
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 44.6% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |